(Z)-N'-(naphthalen-1-yl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-N’-(naphthalen-1-yl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a thiazole ring, which are connected through a carbohydrazonoyl cyanide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(naphthalen-1-yl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Naphthalene and Nitrophenyl Groups: The naphthalene and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Carbohydrazonoyl Cyanide Linkage: This step involves the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions to form the carbohydrazonoyl cyanide linkage.
Industrial Production Methods
Industrial production of (Z)-N’-(naphthalen-1-yl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various coupling reactions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted thiazole, naphthalene, and nitrophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers and other materials to impart specific electronic and optical properties.
Biology
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it of interest in drug discovery.
Medicine
Drug Development: The compound and its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (Z)-N’-(naphthalen-1-yl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-(naphthalen-1-yl)-4-(4-aminophenyl)thiazole-2-carbohydrazonoyl cyanide: Similar structure but with an amino group instead of a nitro group.
(Z)-N’-(naphthalen-1-yl)-4-(4-methylphenyl)thiazole-2-carbohydrazonoyl cyanide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (Z)-N’-(naphthalen-1-yl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide imparts unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
(2Z)-N-(naphthalen-1-ylamino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2S/c22-12-19(25-24-18-7-3-5-14-4-1-2-6-17(14)18)21-23-20(13-29-21)15-8-10-16(11-9-15)26(27)28/h1-11,13,24H/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTHKBZCQVIZCE-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NN=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/N=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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